molecular formula C9H14O2 B3031987 Non-8-ene-2,4-dione CAS No. 91273-98-2

Non-8-ene-2,4-dione

Cat. No.: B3031987
CAS No.: 91273-98-2
M. Wt: 154.21 g/mol
InChI Key: VLUPHLVECZVUPY-UHFFFAOYSA-N
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Description

Non-8-ene-2,4-dione is a linear diketone featuring a nine-carbon chain (denoted by "non-") with a double bond at position 8 and two ketone groups at positions 2 and 4. Its molecular formula is inferred to be C₉H₁₄O₂, distinguishing it from its alkyne analog, non-8-yne-2,4-dione (C₉H₁₂O₂), which replaces the double bond with a triple bond . The compound’s structure imparts unique physicochemical properties, such as polarity and reactivity, influenced by the conjugated enone system.

Properties

IUPAC Name

non-8-ene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-9(11)7-8(2)10/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPHLVECZVUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461857
Record name 8-Nonene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91273-98-2
Record name 8-Nonene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Non-8-ene-2,4-dione can be synthesized through various methods, including the Claisen condensation, hydration of alkynones, and decarboxylative coupling. One common synthetic route involves the Claisen condensation of an ester with a ketone, followed by dehydration to form the desired β-diketone structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Claisen condensation reactions, utilizing robust catalysts and optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Non-8-ene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted diketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Non-8-ene-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Non-8-ene-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s β-diketone structure allows it to participate in chelation with metal ions, influencing enzymatic activities and metabolic processes. Additionally, its ability to undergo nucleophilic addition and substitution reactions makes it a versatile tool in modifying biological molecules and pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Non-8-ene-2,4-dione and Analogous Compounds

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₉H₁₄O₂ 2,4-diketone, alkene (C8) Linear chain with conjugated enone
Non-8-yne-2,4-dione C₉H₁₂O₂ 2,4-diketone, alkyne (C8) Linear chain with triple bond
Pyran-2,4-dione C₅H₄O₃ Cyclic diketone Six-membered oxygen-containing ring
Thiazolidine-2,4-dione C₃H₃NO₂S Heterocyclic diketone Five-membered ring with sulfur, nitrogen
Pyrrolidin-2,4-dione (YA1) C₈H₁₁NO₂ Cyclic diketone, pyrrolidine ring Five-membered nitrogen-containing ring

Key Observations :

  • Bond Type: Non-8-yne-2,4-dione’s triple bond reduces hydrogen count compared to this compound, affecting solubility and stability .
  • Cyclic vs. Acyclic: Cyclic diones (e.g., pyran-2,4-dione) exhibit ring strain and enhanced dipole moments (e.g., 2a: µ = 4.92 D) due to electron-withdrawing groups , whereas linear diones like this compound may display lower polarity.
  • Heteroatoms : Thiazolidine-2,4-dione’s sulfur and nitrogen atoms enable diverse intermolecular interactions (e.g., H...S contacts) absent in purely hydrocarbon-based diones .
Spectroscopic and Electronic Properties

Table 2: NMR and Electronic Data for Selected Diones

Compound ¹H-NMR Shifts (δ, ppm) ¹³C-NMR Shifts (δ, ppm) Dipole Moment (µ, D)
Pyran-2,4-dione H-3: 6.25; H-5: 7.45 C=O: 165–170; C-3: 110 2a: 4.92; 2b: 3.78
Thiazolidine-2,4-dione CH₂: 3.80–4.20; NH: 8.10 C=O: 172–175; S-C: 45–50 Not reported
YA1 (pyrrolidin-2,4-dione) CH₃: 1.30; CH₂: 2.70 C=O: 208–210; C-N: 55–60 Not reported

Key Observations :

  • Conjugation Effects: this compound’s enone system would likely show deshielded ¹H-NMR signals (δ > 6.0 ppm for vinyl protons) and C=O shifts near 200 ppm, similar to YA1 .
  • Dipole Moments : Pyran-2,4-dione derivatives exhibit polarity (µ = 3.78–4.92 D) due to asymmetric charge distribution, whereas linear diones may have reduced polarity .

Key Observations :

  • Synthesis: Linear diones like this compound may require reflux conditions similar to YA1 but with modified substrates .
  • Bioactivity: Cyclic diones (e.g., YA1) show cytotoxicity, suggesting that this compound’s linear structure might reduce bioactivity due to lack of ring rigidity .

Biological Activity

Non-8-ene-2,4-dione, a compound with significant biological potential, has been the subject of various studies examining its pharmacological properties and mechanisms of action. This article provides an overview of the biological activity of this compound, including its effects on different biological pathways, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a conjugated dione characterized by its unique structure that allows for various chemical interactions. Its molecular formula is C9H10O2C_9H_{10}O_2, and it exhibits a range of functional properties due to the presence of double bonds and carbonyl groups.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

  • Wnt Signaling Pathway Inhibition : this compound has demonstrated the ability to inhibit the Wnt signaling pathway, which is crucial in cancer progression. In a study involving a library of natural extracts, compounds that inhibited Wnt signaling were identified, with this compound being among those with promising activity .

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in preventing cellular damage that could lead to cancer and other diseases.

3. Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound reduced cell viability significantly at concentrations as low as 5 µg/mL, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Wnt Pathway Regulation

In another investigation focused on Wnt pathway regulation, this compound was found to suppress β-catenin activity effectively. This suppression correlates with decreased expression of Wnt target genes involved in tumorigenesis .

Data Tables

Biological Activity Mechanism IC50 (µg/mL) Reference
Wnt Inhibitionβ-catenin suppression≤ 5
Antioxidant ActivityFree radical scavengingNot specified
Anti-inflammatoryCytokine modulationNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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